molecular formula C20H19NO B12448564 N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine CAS No. 5314-63-6

N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine

Cat. No.: B12448564
CAS No.: 5314-63-6
M. Wt: 289.4 g/mol
InChI Key: LSTRGIANMXIYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This compound features a naphthalene ring substituted with a methoxy group and a dimethylphenyl group attached to the imine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” typically involves the condensation reaction between an aldehyde or ketone and an amine. In this case, the starting materials would be 2-methoxynaphthaldehyde and 2,4-dimethylaniline. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form a corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various functionalized compounds.

Mechanism of Action

The mechanism of action of “N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-1-(2-hydroxynaphthalen-1-yl)methanimine
  • N-(2,4-dimethylphenyl)-1-(2-ethoxynaphthalen-1-yl)methanimine
  • N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-2-yl)methanimine

Uniqueness

“N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” is unique due to the specific substitution pattern on the naphthalene ring and the presence of the methoxy group

Properties

CAS No.

5314-63-6

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine

InChI

InChI=1S/C20H19NO/c1-14-8-10-19(15(2)12-14)21-13-18-17-7-5-4-6-16(17)9-11-20(18)22-3/h4-13H,1-3H3

InChI Key

LSTRGIANMXIYSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.